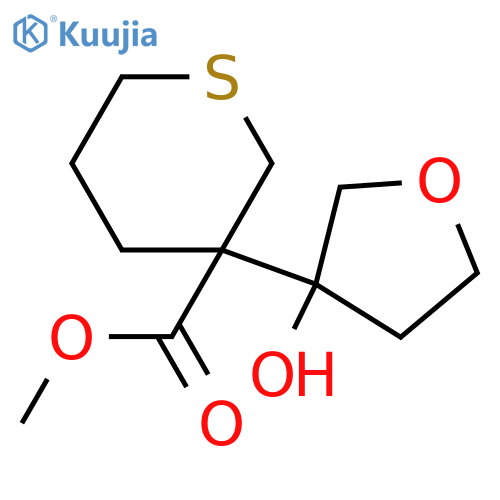Cas no 2172477-10-8 (methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate)

2172477-10-8 structure
商品名:methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate
- EN300-1632133
- 2172477-10-8
-
- インチ: 1S/C11H18O4S/c1-14-9(12)10(3-2-6-16-8-10)11(13)4-5-15-7-11/h13H,2-8H2,1H3
- InChIKey: DYNMTWGOSYCTNI-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C(=O)OC)(C1)C1(COCC1)O
計算された属性
- せいみつぶんしりょう: 246.09258022g/mol
- どういたいしつりょう: 246.09258022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 81.1Ų
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1632133-0.5g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.5g |
$1043.0 | 2023-06-04 | ||
| Enamine | EN300-1632133-1.0g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 1g |
$1086.0 | 2023-06-04 | ||
| Enamine | EN300-1632133-0.05g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.05g |
$912.0 | 2023-06-04 | ||
| Enamine | EN300-1632133-0.1g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.1g |
$956.0 | 2023-06-04 | ||
| Enamine | EN300-1632133-0.25g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.25g |
$999.0 | 2023-06-04 | ||
| Enamine | EN300-1632133-10.0g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 10g |
$4667.0 | 2023-06-04 | ||
| Enamine | EN300-1632133-1000mg |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 1000mg |
$1086.0 | 2023-09-22 | ||
| Enamine | EN300-1632133-500mg |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 500mg |
$1043.0 | 2023-09-22 | ||
| Enamine | EN300-1632133-100mg |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 100mg |
$956.0 | 2023-09-22 | ||
| Enamine | EN300-1632133-2.5g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 2.5g |
$2127.0 | 2023-06-04 |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate 関連文献
-
Taku Shoji,Shuhei Sugiyama,Takanori Araki,Akira Ohta,Ryuta Sekiguchi,Shunji Ito,Shigeki Mori,Tetsuo Okujima,Masafumi Yasunami Org. Biomol. Chem., 2017,15, 3917-3923
-
2. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465
-
Alcione Roberto Jurelo,Renan Augusto Pontes Ribeiro,Sergio Ricardo de Lazaro,João Frederico Haas Leandro Monteiro Phys. Chem. Chem. Phys., 2018,20, 27011-27018
-
Cheng Ruan,Xue Bai,Chun Sun,Haobin Chen,Changfeng Wu,Xiongbin Chen,Hongda Chen,Vicki L. Colvin RSC Adv., 2016,6, 106225-106229
2172477-10-8 (methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate) 関連製品
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)
- 849353-34-0(4-bromopyrimidin-5-amine)
- 5435-92-7(2-Chloro-4-phenylbenzonitrile)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1956377-75-5(1-Methyl-1-azaspiro[4.5]decan-8-amine dihydrochloride)
- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)
- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬
